![molecular formula C12H15Cl2N3 B15054242 4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B15054242.png)
4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or rhodium, and solvents like ethanol or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .
科学的研究の応用
4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Chloropyridine hydrochloride
- 2-Bromo-4-chloropyridine
- 3-Bromo-4-chloropyridine
- 4-Amino-2-chloropyridine
Uniqueness
4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride stands out due to its unique combination of a pyridine ring fused with a pyrrole ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H15Cl2N3 |
|---|---|
分子量 |
272.17 g/mol |
IUPAC名 |
4-chloro-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C12H14ClN3.ClH/c13-10-3-6-15-12-9(10)7-11(16-12)8-1-4-14-5-2-8;/h3,6-8,14H,1-2,4-5H2,(H,15,16);1H |
InChIキー |
CLNMSZOFTLMRLX-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC3=C(C=CN=C3N2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)

![2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054168.png)
![8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid](/img/structure/B15054174.png)
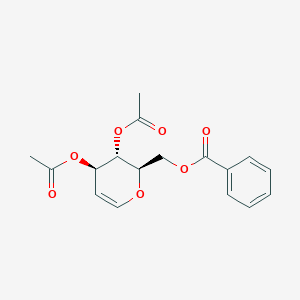
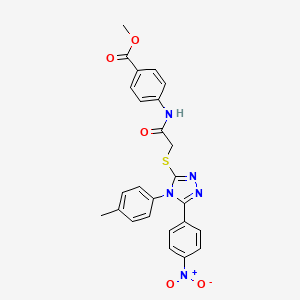

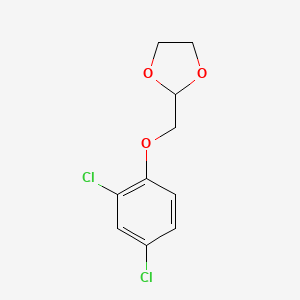
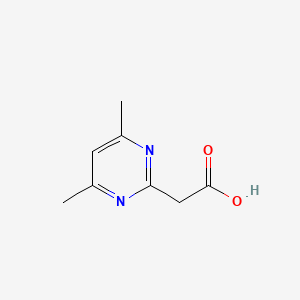
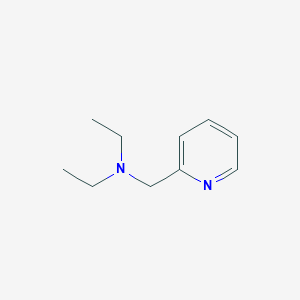
![tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B15054235.png)
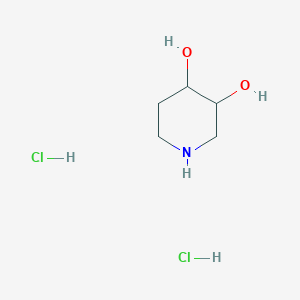
![N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054241.png)
